4-Iodophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

CAS No.: 38229-81-1

Cat. No.: VC3949106

Molecular Formula: C14H18INO6

Molecular Weight: 423.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38229-81-1 |

|---|---|

| Molecular Formula | C14H18INO6 |

| Molecular Weight | 423.2 g/mol |

| IUPAC Name | N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C14H18INO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

| Standard InChI Key | KGPUPMSGODKWLN-DHGKCCLASA-N |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)I)CO)O)O |

| SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)CO)O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

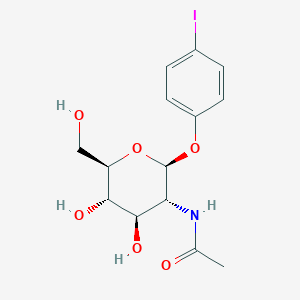

The compound’s structure consists of a β-D-glucopyranose ring with the following modifications:

-

2-Acetamido-2-deoxy substitution: The hydroxyl group at the C2 position is replaced by an acetamido group (-NHCOCH₃), rendering the sugar residue deoxygenated at this site.

-

4-Iodophenyl glycosidic bond: A β-glycosidic linkage connects the anomeric carbon (C1) of the sugar to a para-iodinated phenyl group .

The molecular formula is C₁₄H₁₈INO₆, with a molecular weight of 423.2 g/mol. Its IUPAC name is N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 38229-81-1 |

| Molecular Formula | C₁₄H₁₈INO₆ |

| Molecular Weight | 423.2 g/mol |

| Purity | >95% (HPLC) |

| Solubility | Soluble in DMSO, methanol |

| Storage Conditions | Frozen (<0°C), anhydrous |

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step carbohydrate chemistry:

-

Protection of Glucose Derivatives: Starting with peracetylated glucosamine (2-acetamido-2-deoxy-D-glucose), protective groups (e.g., acetyl or benzyl) are introduced to shield reactive hydroxyl groups .

-

Glycosylation: The protected glucosamine is reacted with 4-iodophenol under acidic conditions (e.g., BF₃·Et₂O) to form the β-glycosidic bond .

-

Deprotection: Selective removal of protective groups (e.g., via Zemplén deacetylation) yields the final product .

Purification Techniques

-

Chromatography: Silica gel column chromatography or HPLC ensures high purity (>95%) .

-

Crystallization: Methanol/water mixtures are often used to crystallize the product .

Applications in Biochemical Research

Enzyme Substrate Studies

The compound serves as a substrate for N-acetyl-β-D-glucosaminidase, an enzyme involved in lysosomal carbohydrate metabolism. Its 4-iodophenyl group facilitates spectrophotometric detection of enzymatic activity, akin to 4-methylumbelliferyl derivatives .

Proteomics and Glycobiology

-

Glycoprotein Analysis: Used to probe carbohydrate-binding proteins (lectins) and glycosylation patterns .

-

Inhibitor Development: Structural analogs are screened for inhibitory activity against pathogenic glycosidases .

Comparative Analysis with Related Compounds

Table 2: Comparison with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume